molecular formula C16H11FN2O4 B5711827 5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5711827
M. Wt: 314.27 g/mol
InChI Key: NBLDOGRBUJNVOW-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 3rd position, and a nitrophenyl group attached to the nitrogen atom of the carboxamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Synthesis of 5-fluoro-3-methylbenzofuran: This step involves the cyclization of a suitable precursor, such as 5-fluoro-2-hydroxy-3-methylbenzaldehyde, under acidic conditions to form the benzofuran ring.

    Formation of the carboxamide moiety: The benzofuran derivative is then reacted with an appropriate carboxylic acid derivative, such as 2-chloroacetyl chloride, in the presence of a base like triethylamine to form the carboxamide intermediate.

    Introduction of the nitrophenyl group: The final step involves the nucleophilic substitution reaction of the carboxamide intermediate with 3-nitroaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Sodium methoxide, methanol, elevated temperatures.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-3-methyl-1-benzofuran-2-carboxamide: Lacks the nitrophenyl group, which may result in different biological activities.

    3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide: Lacks the fluorine atom, which may affect its chemical reactivity and interactions.

    5-fluoro-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide: Lacks the methyl group, which may influence its pharmacokinetic properties.

Uniqueness

5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of all three functional groups (fluorine, methyl, and nitrophenyl) on the benzofuran scaffold. This combination of substituents can result in distinct chemical reactivity, biological activity, and pharmacological properties compared to similar compounds.

Properties

IUPAC Name

5-fluoro-3-methyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c1-9-13-7-10(17)5-6-14(13)23-15(9)16(20)18-11-3-2-4-12(8-11)19(21)22/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDOGRBUJNVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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